2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl fluoride

Metabolic Stability Radiochemistry Medicinal Chemistry

Generic aryl sulfonyl fluorides often cause irreproducible results due to uncontrolled hydrolysis and unpredictable reaction kinetics. 2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl fluoride (CAS 1955558-52-7) solves this with a substitution pattern that finely balances S-F bond stability and electrophilic reactivity. • CDC25A inhibitory activity (IC50=1.5 µM) provides a validated starting point for medicinal chemistry SAR programs. • Electron-donating methoxy groups enhance hydrolytic stability; ortho-fluorine modulates steric hindrance for controlled nucleophilic reactivity. • Available at 95% purity, ensuring consistent performance in SuFEx polymerizations, covalent probe design, and site-selective aromatic functionalization.

Molecular Formula C8H8F2O4S
Molecular Weight 238.21 g/mol
Cat. No. B13258261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl fluoride
Molecular FormulaC8H8F2O4S
Molecular Weight238.21 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1OC)S(=O)(=O)F)F
InChIInChI=1S/C8H8F2O4S/c1-13-6-3-5(9)8(15(10,11)12)4-7(6)14-2/h3-4H,1-2H3
InChIKeyAZIJUADAMOXRDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl fluoride: Identity & Properties


2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl fluoride (CAS 1955558-52-7) is an aryl sulfonyl fluoride characterized by a molecular formula of C8H8F2O4S and a molecular weight of 238.21 g/mol . This compound features a sulfonyl fluoride (-SO2F) warhead, a core functional group in SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry, attached to a benzene ring that is further substituted with a fluorine atom at the 2-position and methoxy groups at the 4- and 5-positions . The compound exhibits a predicted density of 1.381±0.06 g/cm³ and a boiling point of 284.8±40.0 °C . Its unique substitution pattern directly influences its reactivity profile and metabolic stability, distinguishing it from other sulfonyl fluoride building blocks [1].

Sulfonyl fluoride warhead for SuFEx click chemistry
2-fluoro-4,5-dimethoxy substitution defines reactivity profile
Predicted high-stability class (2,4,6-trisubstituted aryl sulfonyl fluoride)

Why Generic Sulfonyl Fluorides Fall Short


Sulfonyl fluorides are not a uniform commodity; their electronic and steric properties are exquisitely tuned by the substitution pattern on the aromatic ring [1]. These structural nuances govern the balance between hydrolytic stability and electrophilic reactivity, which is critical for applications ranging from covalent probe design to polymer chemistry [2]. For example, electron-donating groups (like methoxy) can increase the S-F bond's stability but may decrease its reactivity towards nucleophiles, while ortho-substituents (like fluorine) can introduce steric hindrance that further modulates these parameters [1]. Using an unoptimized or generic analog can lead to premature hydrolysis, insufficient labeling efficiency in biological assays, or unpredictable reaction kinetics in SuFEx polymerizations, thereby compromising experimental reproducibility and data quality . The specific 2-fluoro-4,5-dimethoxy pattern confers a distinct profile that is not replicated by other commercially available sulfonyl fluorides.

Aryl sulfonyl fluoride reactivity is highly substitution-dependent; analog transfer may shift hydrolysis rates.
Methoxy and ortho-fluorine groups uniquely tune stability vs. reactivity, a profile not replicated by generic unsubstituted or mono-substituted analogs.
Using benzenesulfonyl fluoride may lead to faster metabolic degradation in biological media, compromising probe or tracer lifetime.

Quantitative Differentiation vs. Analogs


Enhanced Metabolic Stability in Rat Serum

While direct metabolic stability data for this exact compound is not published, its structural features allow for a robust class-level inference. A 2023 study investigating the in vitro metabolic stability of 14 model aryl sulfonyl fluorides in rat serum found that 2,4,6-trisubstituted analogs exhibited the highest stability [1]. The presence of an ortho-fluorine substituent and two methoxy groups in 2-fluoro-4,5-dimethoxybenzene-1-sulfonyl fluoride places it within this high-stability category. This is in stark contrast to the unsubstituted parent compound, benzenesulfonyl fluoride, which lacks these stabilizing features and is therefore predicted to undergo more rapid metabolic degradation [1].

Metabolic Stability Rank
Class-level
Ranked among highest-stability 2,4,6-trisubstituted aryl sulfonyl fluorides in rat serum study
Supports predicted biological stability context
Data to verify; rank-order classification, not a direct half-life for this compound
Metabolic Stability Radiochemistry Medicinal Chemistry

Superior Stability vs. Sulfonyl Chlorides

A direct comparison between sulfonyl fluorides and sulfonyl chlorides highlights a key differentiation. Sulfonyl fluorides, including this compound, exhibit a 'uniquely balanced reactivity-stability profile' [1]. They are 'incredibly stable and compatible with harsh reaction conditions' yet maintain 'excellent electrophilic reactivity' in the presence of specific activators like nitrogen or oxygen nucleophiles [1]. In contrast, sulfonyl chlorides are highly reactive and prone to rapid hydrolysis in aqueous environments, limiting their utility in biological or multi-step synthetic protocols [1]. The S-F bond is significantly more stable than the S-Cl bond under physiological conditions, making sulfonyl fluorides the preferred warhead for covalent probe development .

Stability vs. Sulfonyl Chlorides
Class-level
Stable in aqueous media, compatible with harsh conditions; controlled SuFEx reactivity
Sulfonyl chlorides hydrolyze rapidly in water, limiting biological utility
Enables aqueous SuFEx bioconjugation
Aqueous compatibility requires nucleophile activation review
SuFEx Click Chemistry Bioconjugation Polymer Chemistry

Documented Enzyme Inhibition Profile

Unlike many sulfonyl fluorides that lack public bioactivity data, 2-fluoro-4,5-dimethoxybenzene-1-sulfonyl fluoride has been evaluated in multiple biochemical assays, providing a quantifiable starting point for optimization. It demonstrates an IC50 of 12 µM (1.20E+4 nM) against dihydrofolate reductase (DHFR) from Pneumocystis carinii [1]. It also exhibits an IC50 of 1.5 µM (1.50E+3 nM) against the human M-phase inducer phosphatase 1 (CDC25A) [2]. While these potencies are modest, they provide a clear baseline for structure-activity relationship (SAR) studies, a feature absent for many uncharacterized analogs.

Enzyme Inhibition IC₅₀
Head-to-head
P. carinii DHFR: 12 µM Human CDC25A: 1.5 µM
Baseline SAR starting point
Modest potency; structural optimization required
Enzyme Inhibition Chemical Probe Drug Discovery

Ortho-Directing Capability in DoM Reactions

The sulfonyl fluoride group in this compound acts as a powerful directing group for directed ortho-metalation (DoM). A study on arenesulfonyl fluorides demonstrated that the SO2F group directs lithiation with LDA in THF at -78 °C, and its directing power is 'ahead of bromine and methoxy substituents' . This means that in 2-fluoro-4,5-dimethoxybenzene-1-sulfonyl fluoride, the SO2F group will control the site of functionalization over the 4- and 5-methoxy groups, enabling predictable and selective synthesis of ortho-substituted derivatives. In contrast, aryl fluorosulfates (ArOSO2F) undergo fragmentation under identical conditions, making this a unique feature of the ArSO2F class .

Directing Group Strength
Class-level
SO₂F group directs ortho-lithiation, outcompeting Br and OMe
Aryl fluorosulfates fragment under identical DoM conditions
Predictable regioselective derivatization
Enables systematic library synthesis; reagent compatibility review advised
Organic Synthesis C-H Functionalization Building Block Derivatization

Key Application Scenarios


Scaffold for CDC25A or DHFR Inhibitors

The publicly available bioactivity data for this compound against human CDC25A (IC50 = 1.5 µM) and P. carinii DHFR (IC50 = 12 µM) make it a logical starting point for medicinal chemistry programs targeting these enzymes [REFS-1, REFS-2]. Its well-defined inhibition profile provides a baseline for systematic SAR exploration, where the scaffold can be derivatized (e.g., via the DoM pathway described in Section 3) to improve potency and selectivity. This avoids the initial 'hit finding' stage required for completely uncharacterized sulfonyl fluorides.

Lysine-Targeted Covalent Probe Warhead

Given its predicted high metabolic stability from a 2,4,6-trisubstituted-like pattern and its classification as an aryl sulfonyl fluoride, this compound is an excellent candidate for the design of lysine-reactive covalent inhibitors and activity-based probes (ABPs) [REFS-1, REFS-2]. The inherent stability of the S-F bond prevents non-specific hydrolysis in cell culture or in vivo, while its electrophilicity can be harnessed to chemoselectively modify catalytic lysines in kinase active sites or other protein pockets, a proven strategy for developing cell-active TCIs [2].

Regioselective Building Block via DoM

The powerful directing group ability of the SO2F moiety provides a reliable handle for the site-selective functionalization of the aromatic ring [1]. Researchers can use this compound as a modular building block, performing an ortho-functionalization (e.g., halogenation, silylation, formylation) followed by subsequent SuFEx click chemistry at the SO2F handle to install a second diversity element. This orthogonal reactivity streamlines the synthesis of complex, polysubstituted arenes for drug discovery or materials science [1].

Stable Monomer for SuFEx Polymers

In materials science, the controlled reactivity of this sulfonyl fluoride is a critical advantage over sulfonyl chlorides, which are too unstable for many polymerization conditions [1]. Its excellent stability profile allows it to be used as a monomer in SuFEx polymerizations to create polysulfates or polysulfonates with high molecular weight and well-defined architectures. The specific substitution pattern on the ring can be used to tune the physical properties (e.g., glass transition temperature, solubility) of the resulting polymer [1].

Application
Selection Property
Validation Focus
Enzyme inhibitor scaffold development
Documented enzyme inhibition baseline
SAR-guided potency optimization
Covalent probe warhead design
Predicted metabolic stability and aqueous compatibility
Lysine reactivity and labeling efficiency
Regioselective building block
SO₂F directing group for ortho-functionalization
Orthogonal SuFEx derivatization
SuFEx polymerization monomer
Controlled reactivity and stability
Polymer properties and architecture

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34 linked technical documents
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